molecular formula C19H20ClNO2 B5295643 (E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)but-2-en-1-one

(E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)but-2-en-1-one

Cat. No.: B5295643
M. Wt: 329.8 g/mol
InChI Key: UKQGYBDBAUEVFE-BUHFOSPRSA-N
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Description

(E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)but-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a chlorophenyl group and a propoxyanilino group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)but-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-propoxyaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and purity. This could involve the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a chalcone derivative, it can be used as a building block for the synthesis of more complex molecules.

    Biology: Chalcones are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for biological studies.

    Medicine: The compound may be investigated for its potential therapeutic effects, particularly in the treatment of diseases where chalcones have shown efficacy.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)but-2-en-1-one would depend on its specific biological activity. Generally, chalcones exert their effects by interacting with various molecular targets such as enzymes, receptors, and signaling pathways. For example, they may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-chlorophenyl)-3-(4-methoxyanilino)but-2-en-1-one: Similar structure but with a methoxy group instead of a propoxy group.

    (E)-1-(4-bromophenyl)-3-(4-propoxyanilino)but-2-en-1-one: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

The presence of the propoxyanilino group in (E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)but-2-en-1-one may impart unique chemical and biological properties compared to its analogs. This could influence its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-3-12-23-18-10-8-17(9-11-18)21-14(2)13-19(22)15-4-6-16(20)7-5-15/h4-11,13,21H,3,12H2,1-2H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQGYBDBAUEVFE-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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